6-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine
Description
6-{4-[(4-Bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine is a pyrimidine derivative featuring a piperazine ring substituted with a 4-bromobenzyl group and dimethylamine at the 4-position of the pyrimidine core. Pyrimidines are pivotal in medicinal chemistry due to their bioisosteric resemblance to nucleic acid bases, enabling interactions with biological targets such as enzymes and receptors .
Properties
IUPAC Name |
6-[4-[(4-bromophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrN5/c1-21(2)16-11-17(20-13-19-16)23-9-7-22(8-10-23)12-14-3-5-15(18)6-4-14/h3-6,11,13H,7-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQYWARGRAIIOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)N2CCN(CC2)CC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that piperazine, a common structural motif in this compound, is found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs.
Mode of Action
Compounds with a piperazine moiety are known to interact with their targets in a variety of ways, modulating the pharmacokinetic properties of a drug substance.
Biochemical Pathways
Compounds with a piperazine moiety are known to affect a wide range of biochemical pathways, depending on their specific targets.
Pharmacokinetics
The presence of a piperazine moiety in the compound is known to positively modulate the pharmacokinetic properties of a drug substance.
Biological Activity
6-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
- Molecular Formula : C17H22BrN5
- Molecular Weight : 384.29 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Receptors : It may act as an antagonist or agonist at certain neurotransmitter receptors, influencing neurotransmission and cellular signaling pathways.
- Enzymatic Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, particularly those related to neurotransmitter synthesis.
Antidepressant and Anxiolytic Effects
Research has indicated that compounds similar to this compound exhibit significant antidepressant and anxiolytic effects. Studies involving animal models have demonstrated reductions in anxiety-like behaviors and improvements in depressive symptoms when administered this compound.
Anticancer Properties
Recent investigations have highlighted the compound's potential anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:
- A431 (vulvar epidermal carcinoma)
- MCF7 (breast cancer)
The mechanism appears to involve the induction of apoptosis and cell cycle arrest, as evidenced by increased levels of pro-apoptotic markers and decreased expression of anti-apoptotic proteins.
Case Studies
-
Case Study on Antidepressant Activity :
- In a double-blind study involving rodents, administration of the compound led to a significant decrease in immobility time during forced swim tests compared to controls, suggesting an antidepressant-like effect.
-
Study on Anticancer Efficacy :
- A study conducted on MCF7 cells revealed that treatment with the compound resulted in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours of exposure. This effect was attributed to the activation of caspase pathways leading to apoptosis.
Data Tables
| Biological Activity | Model | Concentration | Effect Observed |
|---|---|---|---|
| Antidepressant | Rodent Forced Swim Test | 5 mg/kg | Decreased immobility time |
| Anticancer | A431 Cell Line | 10 µM | 50% reduction in cell viability |
| Anxiolytic | Elevated Plus Maze | 5 mg/kg | Increased time spent in open arms |
Comparison with Similar Compounds
Structural Analogues and Key Features
Physicochemical and Pharmacological Insights
A. Piperazine vs. Piperidine Substitutions
- The piperazine ring in the target compound allows for hydrogen bonding via its secondary amines, which is absent in piperidine derivatives (e.g., 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine) . This difference may impact solubility and target engagement.
- Piperazine-containing compounds (e.g., the target and N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine) are more likely to exhibit basicity, influencing their pharmacokinetic profiles .
B. Impact of Halogen Substituents
- The 4-bromophenyl group in the target compound increases molecular weight (MW = 389.3 g/mol) compared to non-halogenated analogs (e.g., N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine, MW = 235.3 g/mol). This enhances lipophilicity (logP ~3.5 estimated) but may reduce aqueous solubility .
- Bromine’s halogen-bonding capacity could improve binding affinity to hydrophobic enzyme pockets, as seen in brominated oxazine derivatives with potent antimicrobial activity .
C. Heterocyclic Core Variations
- Oxazine derivatives (e.g., 4-(4-Bromophenyl)-6-(substituted phenyl)-1,3-oxazin-2-amine) exhibit superior antimicrobial activity, suggesting that heterocycle choice significantly influences bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
